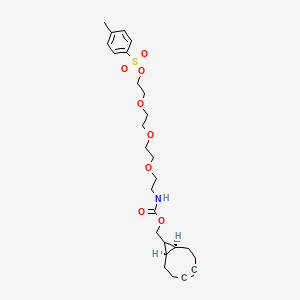
BCN-PEG4-Ts
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCN-PEG4-Ts is a non-cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BCN-PEG4-Ts is synthesized through a series of chemical reactions involving the attachment of a BCN group to a PEG chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and yield of the final product, which is essential for its use in scientific research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
BCN-PEG4-Ts primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in SPAAC reactions with this compound include azide-containing molecules. The reaction conditions typically involve mild temperatures and neutral pH, which are suitable for preserving the integrity of biological molecules .
Major Products Formed
The major products formed from the reaction of this compound with azide-containing molecules are stable triazole linkages. These linkages are robust and resistant to hydrolysis, making them suitable for long-term applications in biological systems .
Applications De Recherche Scientifique
BCN-PEG4-Ts has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label and track biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of advanced materials and nanotechnology .
Mécanisme D'action
BCN-PEG4-Ts exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise bioconjugation and labeling of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG4-Ts: Another non-cleavable PEG linker with a dibenzocyclooctyne (DBCO) group.
BCN-PEG4-NHS: A PEG linker with a BCN group and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation.
DBCO-PEG4-NHS: A PEG linker with a DBCO group and an NHS ester for amine-reactive conjugation .
Uniqueness
BCN-PEG4-Ts is unique due to its non-cleavable nature and the presence of a BCN group, which allows for efficient and specific SPAAC reactions. This makes it particularly suitable for applications requiring stable and long-lasting bioconjugation .
Propriétés
Formule moléculaire |
C26H37NO8S |
|---|---|
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H37NO8S/c1-21-8-10-22(11-9-21)36(29,30)35-19-18-33-17-16-32-15-14-31-13-12-27-26(28)34-20-25-23-6-4-2-3-5-7-24(23)25/h8-11,23-25H,4-7,12-20H2,1H3,(H,27,28)/t23-,24+,25? |
Clé InChI |
BVLKUKUIWYRWGZ-XMGLRAKGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



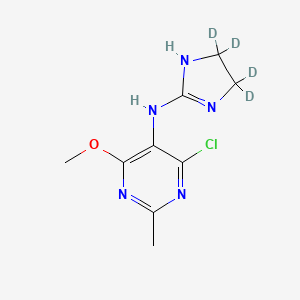
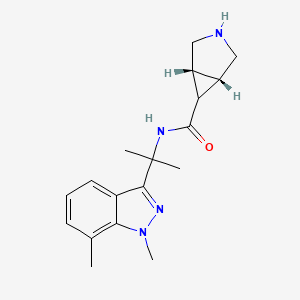
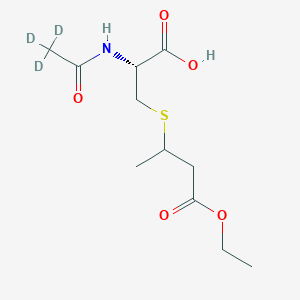
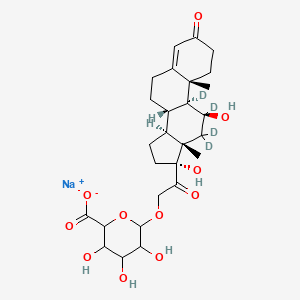
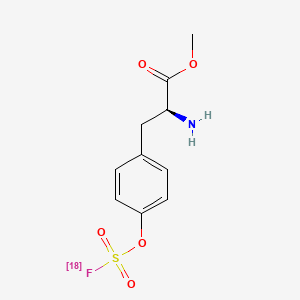
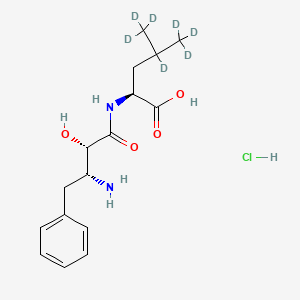
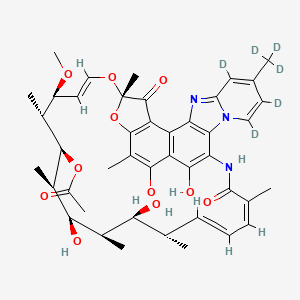
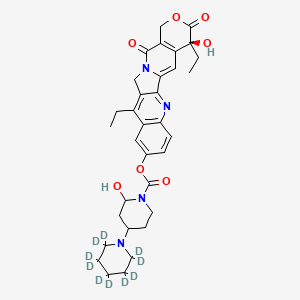
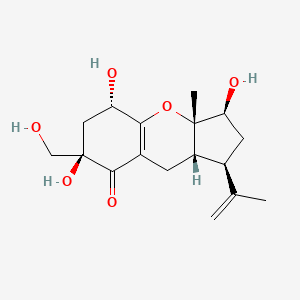
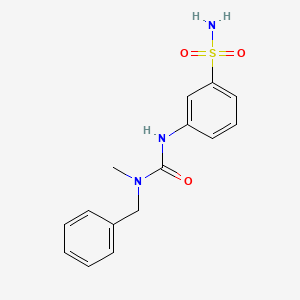
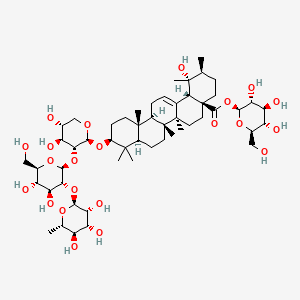
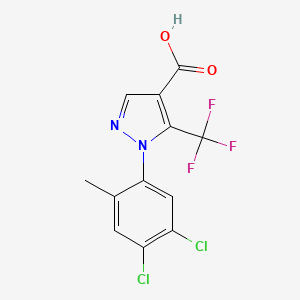
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
